molecular formula C13H25O6P B14499848 Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate CAS No. 64268-30-0

Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate

Cat. No.: B14499848
CAS No.: 64268-30-0
M. Wt: 308.31 g/mol
InChI Key: PKFDTNUSKIIQBU-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is an organic compound with the molecular formula C12H23O6P. It is a phosphonate ester, which is a class of organophosphorus compounds. This compound is used in various organic synthesis reactions, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate can be synthesized through the alkylation of triethyl phosphonoacetate with appropriate alkyl halides. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate, followed by the addition of the alkyl halide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphine oxides.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Phosphonate esters with different substituents.

Scientific Research Applications

Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate involves the formation of a phosphonate anion when deprotonated by a base. This anion can then participate in nucleophilic addition to carbonyl compounds, forming alkenes in the Horner-Wadsworth-Emmons reaction . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is unique due to its specific alkyl chain and functional groups, which provide distinct reactivity and selectivity in organic synthesis reactions.

Properties

CAS No.

64268-30-0

Molecular Formula

C13H25O6P

Molecular Weight

308.31 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-3-methyl-5-oxohexanoate

InChI

InChI=1S/C13H25O6P/c1-6-17-13(15)12(10(4)9-11(5)14)20(16,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3

InChI Key

PKFDTNUSKIIQBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)CC(=O)C)P(=O)(OCC)OCC

Origin of Product

United States

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